Bacteriohopanetetrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

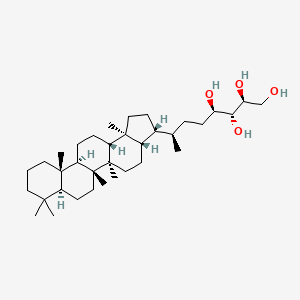

Bacteriohopanetetrol (BHT) is a C₃₅ pentacyclic triterpenoid lipid integral to bacterial cell membranes, particularly in Gram-negative bacteria. It stabilizes membrane fluidity and integrity, akin to sterols in eukaryotes . BHT is a precursor for geohopanoids found in sedimentary rocks and fossil fuels, formed via diagenetic processes over geological timescales . Its structure comprises a hopane core (four cyclohexane rings and one cyclopentane ring) and a polar side chain derived from D-ribose, with hydroxyl groups at positions 32, 33, 34, and 35 . BHT's ubiquity in ancient sediments makes it a critical biomarker for studying microbial activity in paleoenvironments .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for extracting bacteriohopanetetrol (BHT) from bacterial membranes?

- Methodological Answer : Use the Bligh-Dyer lipid extraction protocol, which involves homogenizing wet bacterial biomass with a chloroform:methanol (2:1 v/v) mixture to form a miscible system. After dilution with chloroform and water, lipids partition into the chloroform layer, which can be isolated and purified via rotary evaporation. Validate extraction efficiency using thin-layer chromatography (TLC) or mass spectrometry (MS) .

Q. How can researchers confirm the structural identity of BHT in complex lipid mixtures?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C) with high-resolution MS. Acetylation of BHT (using acetic anhydride/pyridine) simplifies analysis by enhancing chromatographic resolution and enabling comparison with synthetic standards. Cross-reference spectral data with published hopanoid libraries .

Q. What culturing conditions optimize BHT production in model bacteria like Methylobacterium organophilum?

- Methodological Answer : Grow bacteria in minimal media with methanol as the carbon source under aerobic conditions. Monitor growth phases via optical density (OD600) and harvest cells during late log phase, where hopanoid biosynthesis peaks. Use cell-free systems to bypass growth variability and focus on enzymatic conversion steps .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be used to trace BHT biosynthesis intermediates?

- Methodological Answer : Introduce deuterium via synthetic cross-metathesis reactions in key intermediates like adenosylhopane. Use 2H-NMR or MS to track isotopic incorporation during enzymatic conversion in cell-free systems. For example, deuteriated adenosylhopane (2-D) is converted to BHT in M. organophilum systems, confirming precursor-product relationships .

Q. What experimental strategies resolve contradictions in BHT biosynthetic pathway data?

- Methodological Answer : Compare enzymatic activity under varying buffer conditions (e.g., phosphate vs. triethylamine). In phosphate buffer, adenosylhopane conversion to BHT occurs efficiently, suggesting phosphate-dependent mechanisms. Use mutant strains (e.g., Δorf18) to identify pathway bottlenecks, such as ribosylhopane accumulation, and validate via complementation assays .

Q. How should researchers design statistical frameworks for analyzing BHT abundance in environmental samples?

- Methodological Answer : Apply multivariate regression models to correlate BHT concentrations with environmental parameters (e.g., pH, temperature). Use principal component analysis (PCA) to reduce dimensionality in lipidomic datasets. Ensure reproducibility by triplicate sampling and reporting confidence intervals (e.g., 95% CI) .

Q. What ethical considerations arise when studying hopanoid-producing bacteria in environmental contexts?

- Methodological Answer : Address biosafety risks (e.g., genetically modified strains) and ecological impacts in study design. Follow institutional guidelines for genetic modification and field sampling permits. Disclose conflicts of interest, such as industrial collaborations, in funding acknowledgments .

Methodology-Focused Questions

Q. How to validate the enzymatic activity of hopanoid biosynthesis proteins in vitro?

- Methodological Answer : Purify recombinant enzymes (e.g., via His-tag affinity chromatography) and assay activity using radiolabeled substrates (e.g., 14C-mevalonate). Monitor reaction progress via TLC or liquid scintillation counting. Include negative controls (e.g., heat-inactivated enzymes) to exclude non-enzymatic reactions .

Q. What criteria define a robust research question for BHT-related studies?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, "How does BHT stabilize bacterial membranes under osmotic stress?" meets criteria by addressing physiological relevance and enabling testable hypotheses (e.g., membrane fluidity assays) .

Q. How to reconcile discrepancies between observed and predicted BHT yields in synthetic systems?

- Methodological Answer : Perform kinetic modeling of enzymatic steps (e.g., adenosylhopane conversion rates) and compare with experimental data. Adjust parameters (e.g., NADPH concentration) to identify rate-limiting steps. Validate models using isotopic tracer studies .

Q. Data Interpretation & Reporting

Q. How to present conflicting BHT quantification data across analytical platforms?

- Methodological Answer : Normalize data to internal standards (e.g., deuteriated lipids) and report relative abundances. Use Bland-Altman plots to assess agreement between MS and NMR results. Discuss technical limitations (e.g., ionization efficiency in MS) in the discussion section .

Q. What guidelines ensure reproducibility in BHT-related publications?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards:

- Include detailed experimental procedures in supplementary materials.

- Provide NMR/MS spectra for novel compounds.

- Cite primary literature for known compounds to avoid redundancy .

Key Citations :

Comparison with Similar Compounds

Adenosylhopane

- Structure: Features a hopane core linked to adenosine via a C-30–C-5′ bond .

- Biosynthetic Role: A direct precursor to BHT. Enzymatic conversion by Methylobacterium organophilum cell-free systems requires NADPH, with higher efficiency in phosphate buffers . Gene deletions (e.g., hpnG or orf18) lead to adenosylhopane accumulation .

- Its levels increase with temperature in thermophilic bacteria, whereas BHT decreases .

Ribosylhopane

- Structure : Contains a ribose-derived side chain .

- Biosynthetic Role: Intermediate in C₃₅ hopanoid synthesis. In Streptomyces coelicolor Δorf18 mutants, ribosylhopane accumulates and is reduced to BHT via NADPH-dependent aldose reductase .

- Functional Contrast : Ribosylhopane’s hemiketal structure is less stable than BHT’s tetraol, limiting its presence in wild-type bacteria .

Aminobacteriohopanetriol

- Structure : Similar to BHT but with an amine group replacing one hydroxyl .

- Biosynthetic Role: Dominant hopanoid in wild-type S. coelicolor, synthesized from ribosylhopane via reductive amination. orf18 deletion shifts production to BHT .

- Functional Contrast : The amine group enhances interaction with membrane proteins, suggesting specialized roles in nitrogen metabolism .

35-Aminobacteriohopanepentol

- Structure : Five hydroxyl groups and an amine .

- Functional Role: Exclusive to Type I methanotrophs, serving as a diagnostic biomarker for methane-oxidizing bacteria in aquatic environments .

Bacteriohopanetetrol Glycoside

- Structure : BHT linked to glycosyl groups (e.g., glucosamine) .

- Functional Role: Enhanced solubility and membrane interactions compared to BHT. Found in Burkholderia cenocepacia, it may mediate host-microbe interactions .

Moretanes

Preparation Methods

Chemical Hemisynthesis of Bacteriohopanetetrol Derivatives

Starting Materials and Core Modifications

The hemisynthesis of BHT often begins with commercially available triterpenoid precursors. For instance, Dammar resin , a natural source of dammarane triterpenes, serves as a starting material for generating the hopane core . Key modifications involve introducing hydroxyl groups at positions C-32, C-33, C-34, and C-35, which are essential for BHT’s biological activity. A pivotal intermediate is phenyl sulfide 5 , derived from Dammar resin through lithiation with lithium di-tert-butylbiphenylide (LiDBB) . This intermediate enables regioselective functionalization of the hopane skeleton.

Stereoselective Glycosylation and Deuteration

A critical challenge in BHT synthesis is the stereoselective introduction of glycosyl groups. In one approach, N-iodosuccinimide (NIS) and catalytic triflic acid (TfOH) facilitate the coupling of a glucosamine donor (e.g., 7 ) to diol 6 , yielding the β-D-glucosaminylhopanetetrol derivative 8 with 84% efficiency . Subsequent regioselective deuteration involves:

-

TEMPO-mediated oxidation of the primary alcohol in 9 to a carboxylic acid.

-

Lithium aluminum deuteride (LiAlD₄) reduction of the resultant ester 10 , introducing two deuterium atoms at the C-6′ position .

This protocol achieves a 69% yield for the oxidation-reduction sequence, confirmed via 1H, 13C NMR, and mass spectrometry .

Deprotection and Purification Challenges

Final deprotection of protective groups (e.g., phthalimido, acetate) requires mild conditions to preserve the amphiphilic structure. Methanol/THF mixtures with sodium methoxide selectively remove acetate groups without affecting the hopane core . Purification via silica gel chromatography or reverse-phase HPLC is complicated by BHT’s hydrophobicity, necessitating optimized solvent systems like chloroform/methanol/water .

Biosynthetic Conversion from Adenosylhopane

Enzymatic Precursor Relationships

BHT biosynthesis in Methylobacterium organophilum involves adenosylhopane (2) as a precursor, linked to adenosine via a C-30–C-5′ bond . A cell-free extract from M. organophilum converts deuteriated adenosylhopane into BHT in the presence of NADPH , confirmed by LC-MS and 2H NMR . This enzymatic pathway highlights:

-

The role of HpnH and HpnG genes in side-chain hydroxylation.

-

Stereochemical retention at C-22 (R-configuration) during conversion .

Deuterium Labeling for Mechanistic Studies

Deuteriated adenosylhopane, synthesized via cross metathesis and diimide reduction , enables tracing of hydrogen migration during BHT formation . For example, 2H-labeling at C-30 reveals no isotopic scrambling, confirming the conservation of the hopane-adensosine linkage .

Extraction and Isolation from Bacterial Biomass

Solvent Extraction Protocols

BHT is extracted from bacterial biomass (e.g., Komagataeibacter xylinus) using sequential solvent systems:

-

Acetone (40°C, 40 min) to remove polar lipids.

-

Dichloromethane/methanol (1:1 v/v) under reflux to extract hopanoids .

-

Centrifugation and filtration through celite to isolate the total lipid extract (TLE) .

Acetylation and Chromatographic Purification

Crude extracts are acetylated with acetic anhydride/pyridine to enhance volatility for GC-MS analysis . Subsequent purification employs:

-

Flash chromatography on silica gel with hexane/ethyl acetate gradients.

Stereochemical Validation via NMR

The stereochemistry of acetylated BHT isomers (e.g., BHT-34R vs. BHT-34S) is resolved using 2D NMR techniques :

-

1H-13C HSQC correlates side-chain hydroxyl protons with carbon centers.

-

ROESY spectra confirm spatial proximity between H-34 and H-22, establishing the 34S configuration .

Analytical and Spectral Data

Structural Characterization

| Property | Value | Method |

|---|---|---|

| Molecular formula | C₃₅H₆₂O₄ | High-resolution MS |

| Molecular weight | 546.9 g/mol | PubChem |

| Retention time (HPLC) | 12.7 min (C18, 85% methanol) | |

| 1H NMR (CDCl₃) | δ 3.56 (m, H-34) |

Challenges in Deuteriated Synthesis

Deuteriated BHT analogs (e.g., 4 ) face synthesis hurdles due to:

Properties

CAS No. |

51024-98-7 |

|---|---|

Molecular Formula |

C35H62O4 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C35H62O4/c1-22(9-10-25(37)30(39)26(38)21-36)23-13-18-32(4)24(23)14-19-34(6)28(32)11-12-29-33(5)17-8-16-31(2,3)27(33)15-20-35(29,34)7/h22-30,36-39H,8-21H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35-/m1/s1 |

InChI Key |

JMKBTQYGOKJMBJ-ZQPPIKFSSA-N |

SMILES |

CC(CCC(C(C(CO)O)O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Isomeric SMILES |

C[C@H](CC[C@H]([C@H]([C@H](CO)O)O)O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

Canonical SMILES |

CC(CCC(C(C(CO)O)O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Synonyms |

32,33,34,35-bacteriohopanetetrol 32,33,34,35-BHTT bacteriohopane-32,33,34,35-tetrol bacteriohopane-tetrol bacteriohopanetetrol tetrahydroxybacteriohopane |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.